molecular formula C9H9BrFN B11876933 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)-

1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)-

Cat. No.: B11876933
M. Wt: 230.08 g/mol
InChI Key: PAIDTQZFFGGOMH-VIFPVBQESA-N
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Description

(S)-5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. The compound’s structure includes an indane backbone, which is a bicyclic hydrocarbon, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of an indane derivative, followed by the introduction of the amine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of (S)-5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

(S)-5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which (S)-5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine
  • (S)-5-Bromo-6-iodo-2,3-dihydro-1H-inden-1-amine
  • (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine

Uniqueness

(S)-5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable subject for research and application in various fields.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

(1S)-5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9BrFN/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m0/s1

InChI Key

PAIDTQZFFGGOMH-VIFPVBQESA-N

Isomeric SMILES

C1CC2=CC(=C(C=C2[C@H]1N)F)Br

Canonical SMILES

C1CC2=CC(=C(C=C2C1N)F)Br

Origin of Product

United States

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